

Topoisomerase II Relaxation Assay: Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Type II topoisomerase inhibitor 1*

Cat. No.: *B12393485*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the topoisomerase II relaxation assay.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the topoisomerase II relaxation assay?

The topoisomerase II relaxation assay is a fundamental technique used to measure the catalytic activity of topoisomerase II (Topo II). This enzyme alters DNA topology by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it. In the assay, supercoiled plasmid DNA, which migrates quickly through an agarose gel, is used as a substrate. Active Topo II relaxes the supercoiled plasmid, resulting in a slower-migrating topoisomer population. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis.^{[1][2]} This method is also widely used to screen for inhibitors of Topo II, which are crucial in cancer chemotherapy.^{[3][4]}

Q2: What are the key reagents and their roles in the assay?

The successful execution of a topoisomerase II relaxation assay depends on several critical components. A summary of these reagents and their functions is provided in the table below.

Reagent	Function	Typical Concentration
Topoisomerase II Enzyme	The enzyme that catalyzes the relaxation of supercoiled DNA.	1-10 units per reaction
Supercoiled DNA (e.g., pBR322)	The substrate for the enzyme. Its change in topology is the measure of enzyme activity.	0.1-1.0 pmol per reaction
10X Assay Buffer	Maintains optimal pH and ionic strength for enzyme activity.	1X final concentration
ATP	An essential cofactor for the catalytic cycle of Topo II.	0.5-1.0 mM final concentration[5]
MgCl ₂	A required divalent cation for enzyme activity.	5-10 mM final concentration[1][5]
Stop Buffer/Loading Dye	Terminates the reaction and prepares the sample for gel loading. Often contains EDTA to chelate Mg ²⁺ and a tracking dye.	1/5 to 1/10 of the reaction volume

Q3: How do I interpret the results on the agarose gel?

After electrophoresis and staining (e.g., with ethidium bromide), different DNA conformations will appear as distinct bands on the gel.[1][2]

- Supercoiled DNA (scDNA): The fastest migrating band, representing the unreacted substrate.
- Relaxed DNA: A series of bands migrating slower than supercoiled DNA, representing the product of the enzyme reaction.
- Open-Circular (Nicked) DNA: A slower-migrating band than supercoiled DNA, often present in the initial substrate preparation. An increase in this band can indicate nuclease contamination.[6]

- Linear DNA: Migrates between the supercoiled and nicked forms. Its presence suggests significant nuclease activity that has caused double-strand breaks.[6]
- Catenated DNA: High concentrations of Topo II can sometimes lead to the formation of interlocked DNA rings (catenanes), which may not enter the gel.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the topoisomerase II relaxation assay, providing potential causes and solutions.

Problem 1: No or very low enzyme activity (all DNA remains supercoiled).

Potential Cause	Recommended Solution
Inactive Enzyme	Ensure the enzyme has been stored correctly at -80°C.[1] Avoid repeated freeze-thaw cycles. Perform an enzyme titration to determine the optimal amount for your assay conditions.[1]
Degraded ATP	ATP is crucial for Topo II activity.[6] Prepare fresh ATP stocks and add them to the reaction mix just before use. Some assay buffers are formulated to minimize ATP degradation.[6]
Incorrect Assay Buffer Composition	Verify the final concentrations of all buffer components, especially MgCl ₂ and the overall ionic strength.[5] Prepare fresh 10X assay buffer if contamination or degradation is suspected.[7]
Inhibitory Compounds Present	If testing potential inhibitors, the compound itself or the solvent (e.g., DMSO) may be inhibiting the enzyme.[1] Run a solvent control to check for inhibitory effects.[7] It is recommended not to exceed a final DMSO concentration of 1-2%.[1]

Problem 2: Appearance of unexpected DNA bands (e.g., excessive nicking or linearization).

Potential Cause	Recommended Solution
Nuclease Contamination	The presence of nucleases in the enzyme preparation or other reagents can lead to nicked (single-strand break) or linearized (double-strand break) DNA.[6][8] Use high-purity reagents and sterile techniques. If nuclease activity is suspected in the enzyme, a different batch may be required.
Intercalating Agents in Gel	Contamination of the gel or running buffer with intercalating agents like ethidium bromide can alter the migration of DNA topoisomers, causing relaxed DNA to migrate similarly to supercoiled DNA.[6] Use fresh gel and running buffer.

Problem 3: Inconsistent results between experiments.

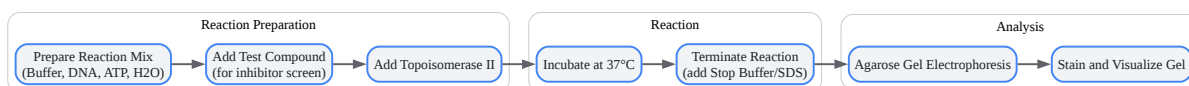
Potential Cause	Recommended Solution
Variable Reagent Preparation	Ensure all reagents, especially the 10X assay buffer and ATP solutions, are prepared consistently for each experiment. It is recommended to make the complete assay buffer fresh for each experiment.[7]
Pipetting Errors	Use calibrated pipettes and careful technique, especially when adding small volumes of enzyme or compounds.
Inconsistent Incubation Times or Temperatures	Use a calibrated incubator or water bath to ensure consistent reaction conditions.[5][9]

Experimental Protocols & Visualizations

Standard Topoisomerase II Relaxation Assay Protocol

- Reaction Setup: On ice, prepare a reaction mix containing 10X Topo II Reaction Buffer, supercoiled DNA, ATP, and sterile water.

- **Enzyme Addition:** Add the appropriate amount of Topoisomerase II enzyme to the reaction mix. For inhibitor studies, the test compound is typically added before the enzyme.
- **Incubation:** Incubate the reaction at 37°C for 15-30 minutes.[1][5]
- **Reaction Termination:** Stop the reaction by adding a stop buffer containing EDTA and/or SDS.[5][9] Proteinase K can be added to digest the enzyme and improve gel resolution.[9]
- **Agarose Gel Electrophoresis:** Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated an adequate distance.[1]
- **Visualization:** Stain the gel with an appropriate DNA stain (e.g., ethidium bromide), destain, and visualize under UV light.[1][2]

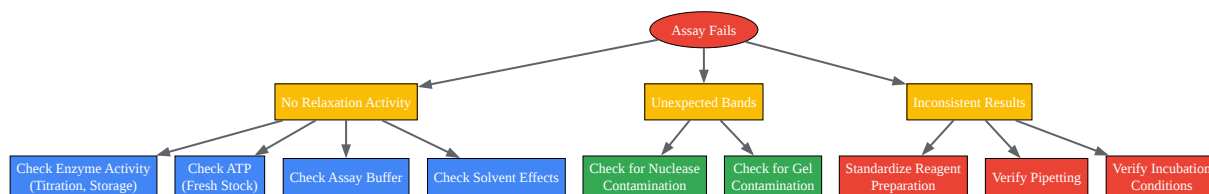


[Click to download full resolution via product page](#)

Topoisomerase II Relaxation Assay Workflow

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the topoisomerase II relaxation assay.



[Click to download full resolution via product page](#)

Troubleshooting Flowchart for Topo II Assay

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inspiralis.com [inspiralis.com]
- 2. inspiralis.com [inspiralis.com]
- 3. Topoisomerase Assays - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. inspiralis.com [inspiralis.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. topogen.com [topogen.com]
- 9. topogen.com [topogen.com]
- To cite this document: BenchChem. [Topoisomerase II Relaxation Assay: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12393485#troubleshooting-topoisomerase-ii-relaxation-assay-artifacts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com